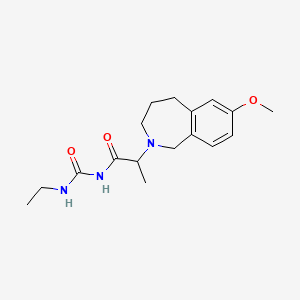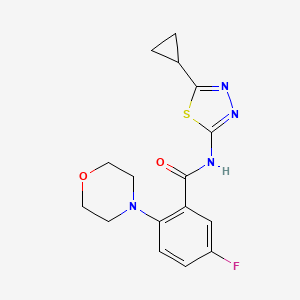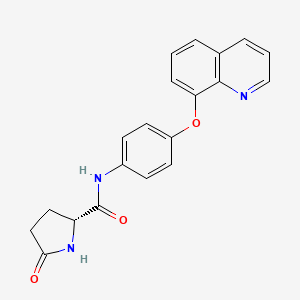![molecular formula C17H15N5OS B7573235 5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Bz-423 and belongs to the class of pyrazolopyrimidines.
作用機序
The mechanism of action of Bz-423 involves the inhibition of the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Bz-423 binds to the active site of NF-κB and prevents its translocation to the nucleus, thereby inhibiting the expression of its target genes. Bz-423 also induces apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and physiological effects:
Bz-423 has been shown to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the proliferation of T cells and B cells, making it a potential immunosuppressive agent. Bz-423 has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases.
実験室実験の利点と制限
Bz-423 has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It exhibits potent anti-inflammatory and anti-tumor properties, making it a useful tool for studying these processes. However, Bz-423 has some limitations, such as its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of Bz-423. One area of research is the development of more potent and selective analogs of Bz-423. Another direction is the investigation of the role of Bz-423 in other diseases such as autoimmune disorders and neurodegenerative diseases. The use of Bz-423 in combination with other drugs or therapies is also an area of interest. Finally, the development of new delivery methods to improve the bioavailability and efficacy of Bz-423 is an important future direction.
Conclusion:
In conclusion, Bz-423 is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and immunosuppressive properties make it a useful tool for studying these processes. The inhibition of NF-κB and induction of apoptosis in cancer cells are the main mechanisms of action of Bz-423. Although it has some limitations, Bz-423 has several advantages for lab experiments. There are several future directions for the study of Bz-423, which could lead to the development of new therapies for various diseases.
合成法
The synthesis of Bz-423 involves the reaction between 2-benzyl-4-chloromethyl-1,3-thiazole and 1-methyl-3,5-dinitro-1H-pyrazole in the presence of a base. The reaction leads to the formation of Bz-423 as a yellow solid with a yield of 50-60%.
科学的研究の応用
Bz-423 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and immunosuppressive properties. Bz-423 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Bz-423 also induces apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
5-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-21-16-14(8-19-21)17(23)22(11-18-16)9-13-10-24-15(20-13)7-12-5-3-2-4-6-12/h2-6,8,10-11H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNIXYVCDYKFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC3=CSC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7573165.png)


![5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide](/img/structure/B7573195.png)
![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![4-(2-Methylimidazol-1-yl)-1-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B7573221.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573242.png)
![1-benzyl-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)pyridin-2-one](/img/structure/B7573243.png)
![1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573253.png)


![5-chloro-N,N-dimethyl-6-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]pyridine-3-carboxamide](/img/structure/B7573268.png)
![3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)